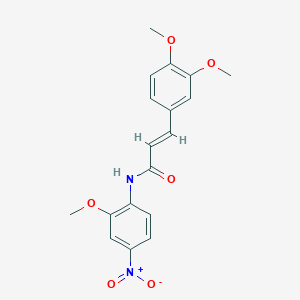
3-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide
説明
3-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and biological research. This compound is a derivative of acrylamide and contains two aromatic rings with methoxy and nitro substituents.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit potent antitumor activity against various cancer cell lines. Moreover, this compound has been found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In addition, it has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Moreover, it has been suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, this compound has been shown to scavenge free radicals and protect against oxidative stress. In terms of physiological effects, it has been reported to reduce inflammation and pain in animal models of arthritis.
実験室実験の利点と制限
One of the advantages of using 3-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Moreover, this compound has been found to exhibit low toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)acrylamide. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as arthritis and inflammatory bowel disease. Another direction is to explore its use as a topical agent for the treatment of skin conditions such as psoriasis and eczema. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methoxy-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-24-15-8-4-12(10-17(15)26-3)5-9-18(21)19-14-7-6-13(20(22)23)11-16(14)25-2/h4-11H,1-3H3,(H,19,21)/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNVZIUIKYZINM-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3885455.png)
![4-butoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B3885462.png)
![N-methyl-N-(2-phenylethyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B3885469.png)
![N-ethyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B3885473.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B3885486.png)
![3-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B3885492.png)
![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3885497.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885504.png)
![2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3885509.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885515.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(2,4,5-trimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3885520.png)

![N'-[(5-iodo-2-furyl)methylene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885529.png)
